molecular formula C13H14N4O2 B1394482 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1325304-17-3

4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole

Cat. No. B1394482
M. Wt: 258.28 g/mol
InChI Key: KQJNHPOUSBQFBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Corrosion Inhibition

Oxazole derivatives, including structures similar to 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole, have been studied for their corrosion inhibition properties. For instance, certain oxazole compounds have demonstrated significant corrosion inhibition efficiency for mild steel in a hydrochloric acid medium. These compounds, including similar oxazole derivatives, reduce corrosion rate through adsorption on the metal surface, with some acting as mixed-type inhibitors. This suggests potential applications of 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole in metal protection and corrosion control (Rahmani et al., 2018).

Photochemical Reactions

4-Substituted oxazoles, a category encompassing compounds like 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole, are utilized in photochemical studies. Research has shown that irradiation of certain oxazole derivatives can lead to the formation of various oxazole isomers, indicating potential use in photochemistry and material science (Dietliker et al., 1976).

Synthesis of Complex Organic Compounds

Oxazole derivatives are crucial in synthesizing complex organic molecules, such as natural products and pharmaceuticals. For example, specific oxazole compounds have been used as building blocks in the total synthesis of siphonazoles, a class of natural products, suggesting similar applications for 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole (Zhang et al., 2009).

Antimicrobial Activity

Some oxazole derivatives have displayed antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. Research on various oxazole compounds has shown good to moderate activity against different microorganisms, indicating a potential role for 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole in antimicrobial drug development (Bektaş et al., 2007).

Anticancer Evaluation

Oxazole compounds have been evaluated for their potential anticancer properties. Studies on various 2-methyl-4,5-disubstituted oxazoles, related to 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole, have shown promising results against a range of cancer cell lines. This points to the potential use of similar compounds in cancer treatment (Romagnoli et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.


properties

IUPAC Name

4-(azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-3-18-11-6-4-10(5-7-11)13-16-12(8-15-17-14)9(2)19-13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJNHPOUSBQFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 2
4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 3
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4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 4
4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 5
4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 6
4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole

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